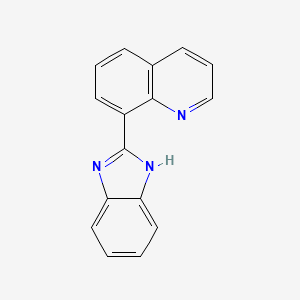![molecular formula C7H6N2O3 B13846621 1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate](/img/structure/B13846621.png)
1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate is a heterocyclic compound that contains both pyrrole and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes at elevated temperatures . Another approach involves modifications of the Madelung and Fischer syntheses of indoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
化学反应分析
Types of Reactions
1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups, typically using nitric acid.
Bromination: Addition of bromine atoms, often using bromine or N-bromosuccinimide.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Nitration: Nitric acid, sulfuric acid.
Bromination: Bromine, N-bromosuccinimide.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include nitrated, brominated, and substituted derivatives of this compound, which can be further utilized in various applications.
科学研究应用
作用机制
The mechanism of action of 1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, its analgesic and sedative effects are believed to be related to its interaction with specific receptors in the nervous system .
相似化合物的比较
1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: Similar structure but different substitution patterns and biological activities.
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione: Studied for its analgesic and sedative properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
属性
分子式 |
C7H6N2O3 |
|---|---|
分子量 |
166.13 g/mol |
IUPAC 名称 |
1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate |
InChI |
InChI=1S/C7H4N2O2.H2O/c10-6-4-1-2-8-3-5(4)9-7(6)11;/h1-3H,(H,9,10,11);1H2 |
InChI 键 |
UYYQMBYHFUDOFM-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC2=C1C(=O)C(=O)N2.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol;(2R)-2-hydroxy-2-phenylacetic acid](/img/structure/B13846562.png)



![endo-3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B13846586.png)


![5-Hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B13846599.png)



